The synthesis of leuprolide-d5 acetate involves several key steps that ensure the production of this specific isotopically labeled compound. The general method includes:
Technical details regarding the synthesis can be found in various patents and research articles that outline specific methodologies for creating sustained-release formulations and microspheres containing leuprolide derivatives .
Leuprolide-d5 acetate shares a similar molecular structure with its parent compound, leuprolide acetate, but incorporates deuterium atoms at specific positions to create a stable isotope variant. The chemical formula for leuprolide-d5 acetate is C_59H_84D_5N_13O_13S.
The detailed structural representation can be visualized in chemical databases and literature focusing on isotopically labeled compounds .
Leuprolide-d5 acetate undergoes various chemical reactions that are pivotal for its pharmacological activity:
The kinetics of these reactions can be influenced by factors such as pH and the presence of specific enzymes in the body .
Leuprolide-d5 acetate functions as a potent agonist of gonadotropin-releasing hormone receptors. Upon administration:
This mechanism is critical in therapeutic applications where suppression of hormone levels is desired .
Relevant data regarding these properties can be found in pharmacological studies that assess the behavior of leuprolide derivatives under various conditions .
Leuprolide-d5 acetate has several scientific uses:
Leuprolide-d5 Acetate is a deuterated analog of the gonadotropin-releasing hormone (GnRH) agonist leuprolide acetate, featuring five deuterium atoms at the ethyl moiety of the C-terminal N-ethylprolinamide group. Its molecular formula is C₅₉H₇₉D₅N₁₆O₁₂ • x(C₂H₄O₂) with a molecular weight of 1214.456 g/mol for the free base component [1] [3] [5]. The SMILES notation ([2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@H]1CCCN1...
) explicitly confirms deuterium substitution occurs exclusively at the ethyl group (–CD₂–CD₃) attached to the prolinamide nitrogen [3] [7]. This strategic labeling maintains the compound’s stereochemistry and bioactive conformation while introducing a mass shift crucial for analytical differentiation.
Table 1: Deuterium Distribution in Leuprolide-d5 Acetate
Position | Chemical Group | Deuterium Count | Function of Labeling |
---|---|---|---|
Terminal ethyl | N-Ethylprolinamide | 5 (CD₂-CD₃) | Mass spectrometry tracer |
All other positions | Peptide backbone | 0 | Preservation of native structure |
Non-deuterated leuprolide acetate (CAS 74381-53-6) shares identical core structural features with Leuprolide-d5 Acetate, including the nine-amino acid sequence (5-Oxo-Pro-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) and acetate counterion. Key differences include:
Leuprolide-d5 Acetate exhibits pH-dependent solubility and stability akin to its non-deuterated counterpart. It is readily soluble in aqueous buffers, acetonitrile/water mixtures, and dimethyl sulfoxide (DMSO) [3]. Stability studies on leuprolide acetate reveal:
Table 2: Stability Profile of Leuprolide Derivatives Under Controlled Conditions
Condition | Observation | Impact on Leuprolide-d5 Acetate |
---|---|---|
Temperature | >90% degradation at 37°C (35 days, pH 7.4) | Requires cold chain (4°C or below) |
pH | Half-life reduction by 2.5× at pH 2.0 vs. pH 7.4 | Avoid acidic solvents |
Oxygen | Degassing partially stabilizes at 4°C | Inert atmosphere recommended |
β-CD Complexation | Stability enhancement up to 65% at pH 7.4 | Useful for analytical formulations |
Comprehensive spectroscopic characterization enables identity confirmation and purity assessment:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9